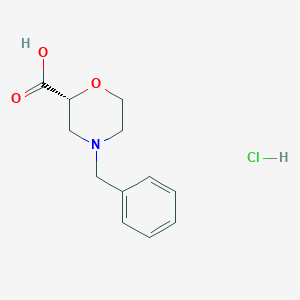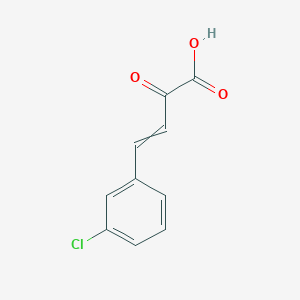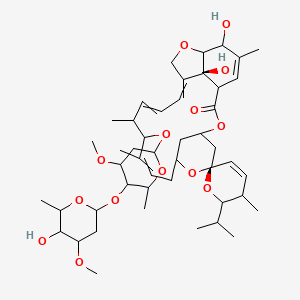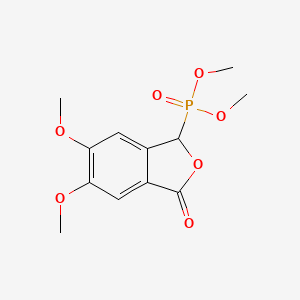![molecular formula C13H13NO3 B14800800 rel-Methyl (1R,2R)-5'-methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate](/img/structure/B14800800.png)
rel-Methyl (1R,2R)-5'-methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rel-Methyl (1R,2R)-5’-methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylate is a complex organic compound characterized by its unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rel-Methyl (1R,2R)-5’-methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylate typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the cyclopropanation of indoline derivatives followed by esterification to introduce the carboxylate group. The reaction conditions often require the use of strong bases and catalysts to facilitate the cyclization and esterification processes .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The scalability of the synthesis is achieved through optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
rel-Methyl (1R,2R)-5’-methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of hydrogen atoms with other substituents to create derivatives
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions often involve the use of halogenating agents or nucleophiles under controlled temperatures
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
rel-Methyl (1R,2R)-5’-methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of rel-Methyl (1R,2R)-5’-methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
rel-Methyl (1R,2R)-2-(2-bromophenyl)cyclopropanecarboxylate: Shares a similar cyclopropane structure but differs in the substituents attached to the cyclopropane ring.
rel-Methyl (1S,2R)-5’-chloro-1’-methyl-2’-oxo-spiro[cyclopropane-2,3’-indoline]-1-carboxylic acid: Another spirocyclic compound with a different halogen substituent.
Uniqueness
The uniqueness of rel-Methyl (1R,2R)-5’-methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylate lies in its specific spirocyclic structure and the functional groups attached, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
Molekularformel |
C13H13NO3 |
|---|---|
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
methyl (3R)-5-methyl-2-oxospiro[1H-indole-3,2'-cyclopropane]-1'-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-7-3-4-10-8(5-7)13(12(16)14-10)6-9(13)11(15)17-2/h3-5,9H,6H2,1-2H3,(H,14,16)/t9?,13-/m0/s1 |
InChI-Schlüssel |
GAMHEZQYFPRFBX-NCWAPJAISA-N |
Isomerische SMILES |
CC1=CC2=C(C=C1)NC(=O)[C@@]23CC3C(=O)OC |
Kanonische SMILES |
CC1=CC2=C(C=C1)NC(=O)C23CC3C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (4aS,7aS)-4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B14800727.png)

![2-nitro-N-[(4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B14800752.png)
![(S)-tert-Butyl (9-fluoro-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)carbamate](/img/structure/B14800764.png)
![Tert-butyl 12-methylsulfonyl-7,7-dioxo-7lambda6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate](/img/structure/B14800771.png)



![Acetamide, N-[1-benzylideno-2-(2,3-dihydro-1-indolyl)-2-oxoethyl]-](/img/structure/B14800786.png)

![(1R)-1,18-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B14800797.png)

![Benzhydryl 7-[(4-methylbenzoyl)amino]-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B14800807.png)
![(2E)-N-[benzyl(methyl)carbamothioyl]-3-(naphthalen-1-yl)prop-2-enamide](/img/structure/B14800812.png)
